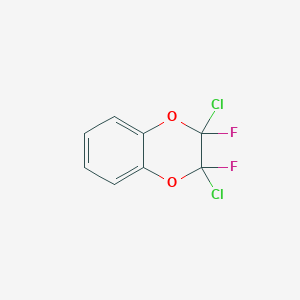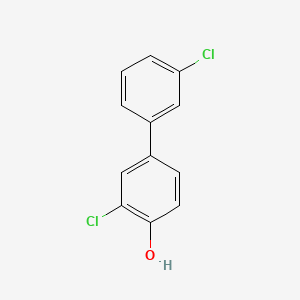
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a benzodioxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and quality of the final product.
化学反応の分析
Types of Reactions
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like DDQ.
Reduction: Specific reducing agents can convert it to different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ and protic acids are commonly used.
Reduction: Metal hydrides or catalytic hydrogenation can be employed.
Substitution: Nucleophilic aromatic substitution reactions often use bases and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of cation radicals, which can further react to form various organic compounds .
科学的研究の応用
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dichloro-2,3-difluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways. For instance, its oxidation reactions mediated by DDQ involve the formation of reactive intermediates like cation radicals, which can participate in further chemical transformations .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidant.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Another compound with a similar benzodioxane structure but different functional groups.
5-Chloro-2,3-difluoropyridine: Contains both chlorine and fluorine atoms but has a pyridine ring instead of a benzodioxane ring.
Uniqueness
2,3-Dichloro-2,3-difluoro-1,4-benzodioxane is unique due to its specific combination of chlorine and fluorine atoms on a benzodioxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
2,3-dichloro-2,3-difluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(11)8(10,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNZTJDKYWDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)



![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)









